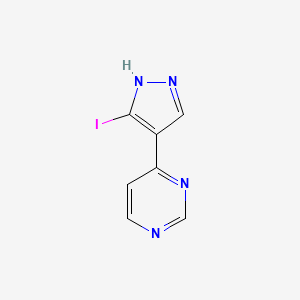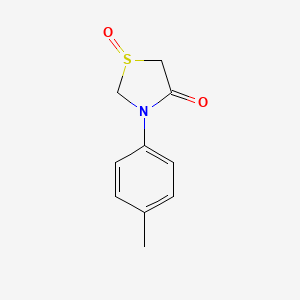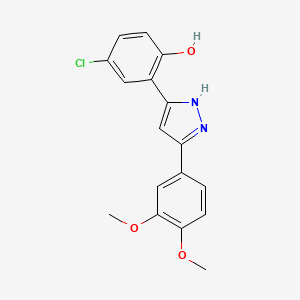
4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine” is a chemical compound with the linear formula C7H5N4I1 . It is a solid in form . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring attached to a pyrazole ring via a carbon atom . The pyrazole ring contains an iodine atom .Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its linear formula is C7H5N4I1 . The CAS Number is 1111638-50-6 .Applications De Recherche Scientifique
Anticancer Potential
Pyrazolo[3,4-d]pyrimidines, including derivatives like 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine, have been studied extensively for their potential as anticancer agents. A significant focus has been on their application as protein kinase inhibitors. These compounds exhibit promising antitumor activity, but often face challenges like suboptimal aqueous solubility. To optimize these properties, researchers have developed prodrugs that demonstrate enhanced pharmacokinetic and therapeutic properties, specifically against human glioblastoma cell lines (Vignaroli et al., 2017).
Enzymatic Inhibition
Another area of study involves the inhibition of enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (hCA). Derivatives of pyrazolo[3,4-d]pyrimidine have been synthesized and evaluated for their ability to inhibit these enzymes. The compounds synthesized from 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine have shown notable inhibition capabilities, with certain compounds demonstrating significant selectivity and potency as inhibitors (Aydin, Anil, & Demir, 2021).
Applications in OLEDs
This compound and its related compounds have also found use in organic light-emitting diodes (OLEDs). Research into pyrimidine chelates has led to the development of new classes of heteroleptic Ir(III) metal complexes. These complexes demonstrate photophysical properties suitable for application in OLEDs, contributing to the development of high-performance sky-blue- and white-emitting OLEDs (Chang et al., 2013).
Improvement in Pharmacokinetic Properties
Addressing the issue of poor aqueous solubility, researchers have explored nanosystem approaches for drug delivery of pyrazolo[3,4-d]pyrimidines. By developing albumin nanoparticles and liposomes, scientists have been able to enhance the solubility profile and pharmacokinetic properties of these compounds, particularly for anti-neuroblastoma activity (Vignaroli et al., 2016).
Antimicrobial Properties
Recent studies have also explored the antimicrobial properties of pyrazolo[3,4-d]pyrimidines. These compounds, known for their anticancer activity through the inhibition of eukaryotic protein kinases, are now being investigated for their potential as antimicrobial agents. This research opens up possibilities for their application in preventing and treating bacterial infections, especially in cancer patients (Greco et al., 2020).
Safety and Hazards
The safety information for “4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine” indicates that it may cause skin irritation (H315), eye irritation (H319), and is hazardous to aquatic life with long lasting effects (H410) . Precautionary measures include avoiding release to the environment and wearing protective gloves/eye protection .
Mécanisme D'action
Target of Action
It is known that pyrazole-pyrimidine hybrids can act on different targets simultaneously in cancer cells .
Mode of Action
It is known that pyrazole-pyrimidine hybrids can interact with their targets in cancer cells .
Biochemical Pathways
It is known that pyrazole-pyrimidine hybrids can affect various biochemical pathways in cancer cells .
Pharmacokinetics
It is known that irreversible kinase inhibitors, a category that includes some pyrazole-pyrimidine hybrids, often show improved biochemical efficacy and good pharmacokinetic profiles .
Result of Action
It is known that pyrazole-pyrimidine hybrids can have potent in vitro and in vivo activity against both drug-sensitive and drug-resistant cancers .
Propriétés
IUPAC Name |
4-(5-iodo-1H-pyrazol-4-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN4/c8-7-5(3-11-12-7)6-1-2-9-4-10-6/h1-4H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKFMSYWNWEXLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1C2=C(NN=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 6-acetyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2702654.png)
![5-(3-bromobenzyl)-3-(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2702657.png)
![4-(N,N-diallylsulfamoyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2702660.png)
![(Z)-4-oxo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4H-chromene-2-carboxamide](/img/structure/B2702663.png)


![tert-Butyl 3-(hydroxymethyl)-2-isopropyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B2702669.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2702671.png)
![2-[(2,2,2-Trifluoroethyl)amino]butan-1-ol](/img/structure/B2702672.png)
![benzo[b]thiophen-2-yl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2702673.png)
![ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2702674.png)
![2-cyano-N-cyclopropyl-3-[2,5-dimethyl-1-(2,3,4-trifluorophenyl)-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B2702675.png)
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2702676.png)
